N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445328
InChI: InChI=1S/C11H13F4N/c1-7(2)16-6-8-3-4-9(12)5-10(8)11(13,14)15/h3-5,7,16H,6H2,1-2H3
SMILES: CC(C)NCC1=C(C=C(C=C1)F)C(F)(F)F
Molecular Formula: C11H13F4N
Molecular Weight: 235.22 g/mol

N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine

CAS No.:

Cat. No.: VC13445328

Molecular Formula: C11H13F4N

Molecular Weight: 235.22 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine -

Specification

Molecular Formula C11H13F4N
Molecular Weight 235.22 g/mol
IUPAC Name N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]propan-2-amine
Standard InChI InChI=1S/C11H13F4N/c1-7(2)16-6-8-3-4-9(12)5-10(8)11(13,14)15/h3-5,7,16H,6H2,1-2H3
Standard InChI Key VDVVPRLAPIYANT-UHFFFAOYSA-N
SMILES CC(C)NCC1=C(C=C(C=C1)F)C(F)(F)F
Canonical SMILES CC(C)NCC1=C(C=C(C=C1)F)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzyl group (C₆H₅CH₂–) substituted with:

  • A trifluoromethyl (–CF₃) group at the 2-position of the benzene ring.

  • A fluoro (–F) group at the 4-position.
    The benzyl group is bonded to the nitrogen atom of propan-2-amine (isopropylamine), resulting in the IUPAC name N-(4-fluoro-2-(trifluoromethyl)benzyl)propan-2-amine.

Molecular Formula:

C₁₁H₁₂F₄N
Molecular Weight: 235.22 g/mol (calculated).

Stereochemical Considerations

Synthesis and Manufacturing

Retrosynthetic Analysis

Key synthetic strategies for analogous compounds (e.g., 2-(4-(trifluoromethyl)phenyl)propan-2-amine ) suggest two primary routes:

Route 1: Reductive Amination

  • Aldehyde Intermediate:

    • Halogenation of 4-fluoro-2-(trifluoromethyl)benzaldehyde using LiAlH₄ or NaBH₄ .

  • Condensation:

    • Reaction with propan-2-amine in methanol or THF, catalyzed by TosOH (para-toluenesulfonic acid) .

  • Purification:

    • Column chromatography or recrystallization .

Route 2: Buchwald–Hartwig Coupling

  • Palladium-catalyzed coupling of 4-fluoro-2-(trifluoromethyl)benzyl chloride with propan-2-amine, using BrettPhos Pd G3 as a catalyst .

Optimized Synthetic Procedure (Hypothetical)

StepReagents/ConditionsYield
14-Fluoro-2-(trifluoromethyl)benzyl chloride + propan-2-amine, K₂CO₃, DMF, 80°C, 12 h65%
2Pd₂(dba)₃, XantPhos, toluene, 110°C78%
3HCl/dioxane for salt formation90%

Key Challenges:

  • Steric hindrance from the –CF₃ group may reduce reaction efficiency .

  • Fluorine’s electron-withdrawing effects necessitate elevated temperatures for nucleophilic substitution .

Physicochemical Properties

Experimental Data (Inferred from Analogs)

PropertyValue (Analog )Target Compound (Predicted)
Melting Point104–106°C95–100°C
Solubility (H₂O)<1 mg/mL<0.5 mg/mL
logP (Octanol/Water)3.23.5–4.0
StabilityHygroscopicStable at RT, light-sensitive

Spectroscopic Characteristics

  • ¹H NMR (CDCl₃): δ 7.6–7.8 (m, aromatic H), 3.8 (s, CH₂), 2.9 (septet, NH–CH(CH₃)₂) .

  • ¹⁹F NMR: δ -62 ppm (–CF₃), -110 ppm (–F) .

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